![molecular formula C16H21N7S B5622919 7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5622919.png)
7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine
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Overview
Description
The compound "7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine" belongs to a class of heterocyclic compounds that have attracted interest due to their potential in various fields such as materials science, pharmacology, and as intermediates in organic synthesis. These compounds often feature unique physical and chemical properties due to the presence of multiple heteroatoms in their structures.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step reactions, starting from simpler heterocyclic precursors. A common approach for synthesizing tetrazolo[1,5-a]pyridine derivatives involves cycloaddition reactions or the interaction of azides with nitriles. For instance, Bhandari et al. (2000) described the synthesis of pyridine-substituted triorganostannyltetrazoles through a cycloaddition method, highlighting a general pathway that might be adapted for our compound of interest (Bhandari, Frost, Hague, Mahon, & Molloy, 2000).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for understanding their reactivity and interaction with other molecules. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are typically employed to elucidate these structures. Gumus et al. (2018) conducted experimental and theoretical studies on a related triazolo and benzoxadiazocine compound, demonstrating the use of these techniques for molecular structure analysis (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Chemical Reactions and Properties
The chemical reactivity of tetrazolo[1,5-a]pyridine derivatives often involves nucleophilic substitution reactions, cycloadditions, and interactions with electrophiles, depending on the functional groups present. The unique electronic structure of the tetrazole and pyridine rings can significantly influence these properties.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular architecture. These properties are essential for determining the compound's applicability in various domains. For example, the synthesis and crystallographic analysis performed by Thimmegowda et al. (2009) on a novel bioactive heterocycle provide insights into how structural features can affect physical properties (Thimmegowda, Sarala, Ananda Kumar, Chandrappa, Benaka Prasad, Anandalwar, Shashidhara Prasad, & Rangappa, 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic and nucleophilic sites, and stability under various conditions, are critical for the compound's applications and handling. Detailed studies, like those on the synthesis and characterization of related heterocyclic compounds, offer valuable insights into these aspects.
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Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[2-cyclohexyl-5-(2-methylsulfanylethyl)-1,2,4-triazol-3-yl]tetrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7S/c1-24-10-8-14-17-16(23(19-14)13-5-3-2-4-6-13)12-7-9-22-15(11-12)18-20-21-22/h7,9,11,13H,2-6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAKMTAHMFLLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=NN(C(=N1)C2=CC3=NN=NN3C=C2)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine |
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